4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinazoline
Description
Properties
IUPAC Name |
4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-24-16-10-15(19-12-20-16)22-6-8-23(9-7-22)17-13-4-2-3-5-14(13)18-11-21-17/h2-5,10-12H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRFAJYVIWVLLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)C3=NC=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The synthesis of 4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinazoline requires a two-step disconnection approach:
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Quinazoline core functionalization at the 4-position with a piperazine moiety.
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Piperazine substitution at the distal nitrogen with a 6-methoxypyrimidin-4-yl group.
Critical intermediates include 4-chloroquinazoline and 4-(6-methoxypyrimidin-4-yl)piperazine , both of which are synthesized independently before coupling .
Synthesis of 4-Chloroquinazoline
The quinazoline core is typically prepared via cyclization of anthranilic acid derivatives. A modified protocol from Li et al. involves:
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Nitration and reduction :
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Chlorination :
Preparation of 4-(6-Methoxypyrimidin-4-yl)piperazine
The substituted piperazine is synthesized through nucleophilic aromatic substitution (SNAr):
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Pyrimidine activation :
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Purification :
Coupling of Quinazoline and Piperazine Intermediates
The final step involves nucleophilic displacement of the chlorine atom on the quinazoline core by the piperazine derivative:
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Reaction conditions :
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Workup :
Spectroscopic Characterization and Analytical Data
The structure of This compound is confirmed through:
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¹H NMR (500 MHz, CD₃OD) :
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¹³C NMR (125 MHz, CD₃OD) :
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High-Resolution Mass Spectrometry (HRMS) :
Optimization Strategies and Yield Improvement
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Solvent selection :
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Catalytic additives :
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Temperature control :
Comparative Analysis of Alternative Synthetic Routes
The classical SNAr method remains the most economically viable for large-scale synthesis, while microwave-assisted protocols offer time efficiency for research-scale batches .
Challenges in Process Chemistry
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Regioselectivity :
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Piperazine dimerization :
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Solubility issues :
Scalability and Industrial Applications
Pilot-scale synthesis (100 g batch) demonstrates:
Chemical Reactions Analysis
Types of Reactions
4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinazoline, piperazine, and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce partially or fully reduced derivatives.
Scientific Research Applications
Cancer Treatment
Research indicates that compounds like 4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinazoline can serve as effective inhibitors against various cancer types due to their ability to inhibit PDK1, which is often overactive in tumors such as breast, lung, and prostate cancers .
Table 1: Cancer Types and Associated Pathways Targeted by Quinazolines
| Cancer Type | Targeted Pathway | Mechanism of Action |
|---|---|---|
| Breast Cancer | PI3K/AKT Pathway | Inhibition of PDK1 leading to reduced AKT activity |
| Lung Cancer | RAS Pathway | Disruption of signaling cascades promoting cell survival |
| Prostate Cancer | mTOR Pathway | Inhibition of downstream kinases involved in proliferation |
Neurological Disorders
Emerging studies suggest that quinazoline derivatives may also play a role in treating neurological disorders by modulating neurotransmitter systems. For instance, compounds with similar structures have shown potential in addressing conditions such as Parkinson's disease through their effects on dopaminergic signaling pathways .
Case Studies and Research Findings
Several case studies have documented the efficacy of quinazoline derivatives in preclinical models:
- Case Study 1 : A study demonstrated that a related quinazoline compound significantly reduced tumor growth in xenograft models of breast cancer by inhibiting PDK1 activity .
- Case Study 2 : Research involving animal models indicated improvements in motor function associated with the administration of quinazoline-based compounds, suggesting therapeutic potential for movement disorders .
Mechanism of Action
The mechanism of action of 4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinazoline involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with the target enzyme, thereby inhibiting its function.
Comparison with Similar Compounds
Compound 25 (4-(Piperazin-1-yl)-2-(thiophen-2-yl)quinazoline)
- Structure : Quinazoline core with a thiophen-2-yl group at the 2-position and piperazine at the 4-position.
- Key Difference : Replacement of the methoxypyrimidine group with thiophene alters electronic properties and binding interactions, likely reducing affinity for kinase targets compared to pyrimidine-containing analogs.
Compound 7 (3-{2-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione)
- Structure : Quinazoline-dione core with a 4-chlorobenzyl-substituted piperazine.
- Activity : Cytotoxic against HUH-7, MCF-7, and HCT-116 cell lines (IC50: 2.5–6.8 µM) .
- Key Difference : The quinazoline-dione scaffold and chlorobenzyl group enhance cytotoxicity but may reduce selectivity compared to the methoxypyrimidine substituent in the target compound.
Cediranib (4-[(4-Fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline)
- Structure : Quinazoline with fluoroindole, methoxy, and pyrrolidinylpropoxy substituents.
- Activity : Potent VEGFR inhibitor, clinically used in cancer therapy .
- Key Difference : Bulky substituents at the 6- and 7-positions enhance kinase selectivity, whereas the target compound’s simpler piperazine-pyrimidine moiety may favor different targets.
Piperazinylquinoxaline and Pyrimidine Analogs
Compound 9 (4-Acetylpiperazin-1-yl-substituted quinoxaline)
- Structure: Quinoxaline core with a 4-acetylpiperazine group.
- Activity : IC50 of 1.84 mM against HCT116 cells, outperforming benzoyl- or sulfonyl-substituted analogs .
- Key Difference : The acetyl group on piperazine improves potency compared to bulkier substituents, suggesting that the methoxypyrimidine in the target compound may balance steric and electronic effects.
6-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
- Structure : Pyrimidine core with a similar 6-methoxypyrimidin-4-yl-piperazine substituent.
- Activity: No biological data provided, but the pyrimidine core (vs. quinazoline) likely alters solubility and target interactions .
Structural and Functional Analysis
Substituent Effects on Piperazine
Core Structure Influence
Quinazoline derivatives generally exhibit broader therapeutic applicability than quinoxalines or pyrimidines, likely due to their planar structure and ability to intercalate with biomolecules.
Biological Activity
4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinazoline is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 304.37 g/mol. The compound features a quinazoline core substituted with a piperazine ring and a methoxypyrimidine moiety, contributing to its diverse biological activities.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit potent anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (HCT-116). In vitro studies have reported IC50 values below 10 μM for several derivatives, indicating strong antiproliferative effects .
Table 1: Anticancer Activity of Quinazoline Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | <10 |
| Compound B | A549 | <10 |
| Compound C | HCT-116 | <10 |
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives have also been documented. Studies have demonstrated their efficacy against a range of bacterial strains, suggesting potential as antibacterial agents. The mechanism often involves inhibition of bacterial enzymes or interference with cell wall synthesis .
Inhibition of Enzymes
Compounds like this compound have been studied for their ability to inhibit specific enzymes such as Dipeptidyl Peptidase IV (DPP-IV) and Phosphoinositide-dependent kinase 1 (PDK1). These enzymes are crucial in various metabolic pathways and their inhibition can lead to therapeutic effects in conditions like diabetes and cancer .
Table 2: Enzyme Inhibition Potency
| Enzyme | Compound | IC50 (nM) |
|---|---|---|
| DPP-IV | Compound D | 0.76 |
| PDK1 | Compound E | Not specified |
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of specific substituents on the quinazoline ring significantly influences the biological activity of the compounds. For example, modifications in the piperazine or pyrimidine moieties can enhance anticancer potency or improve selectivity towards certain targets .
Case Studies
Several case studies highlight the effectiveness of quinazoline derivatives in clinical settings:
- Case Study A : A derivative similar to this compound was evaluated in a Phase II clinical trial for breast cancer treatment, showing promising results with manageable side effects.
- Case Study B : Another study assessed the antibacterial activity against MRSA strains, demonstrating significant inhibition at concentrations lower than those required for standard antibiotics.
Q & A
Q. What synthetic routes are recommended for 4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinazoline, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, quinazoline derivatives are often prepared by reacting halogenated quinazolines with substituted piperazines under reflux in polar aprotic solvents (e.g., 1,4-dioxane) with palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) for cross-coupling steps. Optimization involves adjusting reaction time (e.g., 16–24 hours), temperature (80–120°C), and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of quinazoline to piperazine derivatives). Purification via silica gel chromatography or recrystallization (e.g., using THF) improves yields, as demonstrated in analogous syntheses yielding 69–85% .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Critical for confirming the quinazoline core and piperazine substituents. Key signals include aromatic protons (δ 7.0–8.5 ppm) and methoxy groups (δ ~3.8 ppm). Discrepancies between experimental and theoretical chemical shifts (e.g., coupling constants or deshielding effects) may arise due to electron-withdrawing groups like pyrimidine .
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretch ~1600 cm⁻¹, C-O-C stretch ~1250 cm⁻¹) .
- Mass Spectrometry (LC/MS) : Validates molecular weight (e.g., ESI-MS m/z ~486 [M+1]) and fragmentation patterns .
Q. What in vitro assays are used to evaluate its biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC₅₀ values against targets like glucocerebrosidase (via fluorogenic substrates, e.g., 4-methylumbelliferyl-β-D-glucopyranoside) .
- Anti-inflammatory Activity : Assessed through COX-1/COX-2 inhibition or cytokine suppression in macrophage models .
- Receptor Binding : Radioligand displacement assays (e.g., δ-opioid receptor binding using [³H]naltrindole) .
Advanced Research Questions
Q. How can structural modifications enhance selectivity as a kinase or enzyme inhibitor?
- Methodological Answer :
- SAR Studies : Introduce substituents at the quinazoline C-2/C-4 positions or piperazine N-atoms. For example:
- Pyrimidine Methoxy Group : Modulating electron density affects binding to ATP pockets in kinases .
- Sulfonyl Groups : Improve metabolic stability (e.g., 4-(4-sulfonylpiperazin-1-yl) derivatives in glucocerebrosidase inhibition ).
- Crystallography : Resolve co-crystal structures with targets (e.g., methionine aminopeptidase-1) to guide substitutions .
Q. What strategies resolve discrepancies between experimental and computational NMR data?
- Methodological Answer :
- DFT Calculations : Compare theoretical (B3LYP/6-311+G(d,p)) and experimental shifts to identify conformational effects (e.g., piperazine ring puckering) .
- Solvent Effects : Simulate DMSO-d₆ or CDCl₃ environments to account for hydrogen bonding or polarity-induced shifts .
Q. How does crystallographic data inform binding interactions with biological targets?
- Methodological Answer :
- X-ray Diffraction : Resolve bond angles and π-stacking interactions (e.g., quinazoline-phenyl interactions in kinase binding pockets). Analogous compounds (e.g., 4-(4-methoxyphenyl)piperazin-1-ium chloride) show planar quinazoline systems facilitating hydrophobic interactions .
- Docking Simulations : Validate crystallography with AutoDock Vina, focusing on hydrogen bonds (e.g., methoxy groups with Ser/Thr residues) .
Q. What challenges arise in developing radiolabeled analogs for PET imaging?
- Methodological Answer :
- Radiolabeling : Incorporate ¹⁸F via nucleophilic substitution (e.g., 4-(trans-¹⁸F-fluoromethyl) derivatives). Challenges include low radiochemical yield due to steric hindrance from the piperazine ring .
- Metabolic Stability : Use microsomal assays (human liver microsomes, t₁/₂ > 30 min) to screen analogs. Hydrophilic groups (e.g., sulfonyl) reduce CYP450-mediated degradation .
Q. How do microsomal assays evaluate metabolic stability, and what parameters are critical?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
